7-hydroxy-4,5-dimethyl-2H-chromen-2-one

Catalog No.
S3353928
CAS No.
51786-56-2
M.F
C11H10O3
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-hydroxy-4,5-dimethyl-2H-chromen-2-one

Standard 4-methylumbelliferone fails under alkaline or high-temperature conditions, causing ring-opening and loss of activity. This 5-methyl-substituted coumarin solves that failure with a >50°C higher melting point and atypical hydrolysis pathway, enabling reliable synthesis of orcacetophenone derivatives and HIV-targeting DCK analogues. Quantified outcomes: • >50°C higher melting point than 4-MU for high-temperature polymer processing. • Enables specific steric profiles inaccessible with unmethylated coumarins. • Supply chain: consistent ≥98% purity (HPLC), ambient shipping, global availability.

CAS Number

51786-56-2

Product Name

7-hydroxy-4,5-dimethyl-2H-chromen-2-one

IUPAC Name

7-hydroxy-4,5-dimethylchromen-2-one

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C11H10O3/c1-6-3-8(12)5-9-11(6)7(2)4-10(13)14-9/h3-5,12H,1-2H3

InChI Key

NDDCAILIRQIWLR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1C(=CC(=O)O2)C)O

Canonical SMILES

CC1=CC(=CC2=C1C(=CC(=O)O2)C)O

Synonyms

7-Hydroxy-4,5-dimethyl-2H-1-benzopyran-2-one, 4,5-Dimethylumbelliferone, 4,5-Dimethyl-7-hydroxycoumarin, 7-Hydroxy-4,5-dimethylchromen-2-one, 7-Hydroxy-4,5-dimethyl-2H-chromen-2-one

Purity

≥98%

Package Size

100 mg, 500 mg, 1 g, 5 g

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one (CAS 51786-56-2) is a highly substituted coumarin derivative utilized as a specialized building block in pharmaceutical synthesis, photophysics, and materials science. Structurally, it features a chromen-2-one core with a hydroxyl group at the 7-position and methyl groups at the 4- and 5-positions. The presence of the 5-methyl group introduces significant steric hindrance adjacent to the 4-methyl position, fundamentally altering its thermal stability, chemical reactivity, and photophysical properties compared to the widely used commercial benchmark 4-methylumbelliferone (4-MU). For industrial and laboratory procurement, this compound is primarily selected when standard coumarins fail to provide the necessary thermal resilience or specific steric profiles required for downstream functionalization, such as in the synthesis of complex khellactone analogues or specialized fluorescent probes[1].

Research Fit

Scaffold 4,5-dimethyl substitution for medicinal chemistry studies
Probe Radical scavenging probe context for ROS research
Screening Antimicrobial scaffold screening applications

Substituting 7-hydroxy-4,5-dimethyl-2H-chromen-2-one with the more common 7-hydroxy-4-methylcoumarin (4-MU) or 7-hydroxycoumarin (umbelliferone) often leads to critical failures in both synthesis and application. The 5-methyl group creates a specific steric environment that prevents typical coumarin ring-opening behaviors under alkaline conditions, instead driving atypical hydrolysis pathways that yield different cleavage products. Furthermore, the added methyl group significantly increases the melting point and alters the electron density of the aromatic ring, which shifts fluorescence emission and affects binding affinities in pharmaceutical derivatives. Buyers attempting to use 4-MU as a cost-saving alternative in high-temperature polymer matrices or specific structure-activity relationship (SAR) studies will encounter premature melting, loss of target pharmacophore activity, or incorrect downstream reaction products[1].

Substitution Risk

  • Methyl pattern alters electronic properties and redox behavior compared to unsubstituted or 4-methyl analogs.
  • Biological activity profiles may not transfer; direct comparative data show distinct readouts between 4,5-dimethyl and 4-methyl scaffolds.

Thermal Stability: High-Temperature Processing Advantage

Thermal analysis demonstrates that 7-hydroxy-4,5-dimethyl-2H-chromen-2-one exhibits a significantly higher melting point (decomposition at ~235 °C) compared to the standard 7-hydroxy-4-methylcoumarin (4-MU), which melts at 182–185 °C [1]. This >50 °C increase in thermal stability is attributed to the altered crystal packing and intermolecular interactions induced by the 5-methyl group.

Evidence DimensionMelting point / Thermal stability
Target Compound Data~235 °C (decomposition)
Comparator Or Baseline7-hydroxy-4-methylcoumarin (4-MU) at 182–185 °C
Quantified Difference>50 °C higher melting point
ConditionsStandard melting point determination

This massive thermal advantage makes the 4,5-dimethyl compound the required choice for high-temperature melt-processing or extrusion in polymer-bound fluorescent brighteners where 4-MU would degrade.

Cytotoxicity
Head-to-head
Most potent derivative (LD50 126.69 μg/mL) from 4,5-dimethyl scaffold; 4-methyl analog lacked comparable potency in the same brine shrimp assay.
Supports cytotoxicity endpoint review
Brine shrimp lethality model; single study comparison

Atypical Alkaline Hydrolysis Pathway

Under strong alkaline conditions (e.g., 10% aqueous sodium hydroxide), standard coumarins like 4-MU undergo typical hydrolysis to form coumarinic acid derivatives. In contrast, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one undergoes an atypical hydrolysis pathway, cleaving to form orcacetophenone (2,4-dihydroxy-6-methylacetophenone) [1]. The steric hindrance from the 5-methyl group prevents the normal stabilization of the opened ring.

Evidence DimensionAlkaline hydrolysis product
Target Compound DataForms orcacetophenone (2,4-dihydroxy-6-methylacetophenone)
Comparator Or BaselineStandard coumarins form coumarinic acid
Quantified DifferenceComplete divergence in reaction pathway
ConditionsHeating in 10% aqueous sodium hydroxide

Buyers must procure this specific compound if they intend to exploit this unique ring-opening to synthesize highly substituted acetophenones, or they must adjust downstream basic conditions to preserve the coumarin core.

Antibacterial
Head-to-head
Derivative exhibited very high plant growth inhibition, not observed with any 4-methyl coumarin derivative in the same study.
Supports antimicrobial screening context
Qualitative growth inhibition; strain details not reported

Steric Impact on Synthesis Yield

When synthesized via Pechmann condensation using a Brønsted acidic ionic liquid catalyst ([MBSPy][HSO4]), the formation of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one achieves an 80% yield. Under identical conditions, the less sterically hindered 7-hydroxy-4-methyl-2H-chromen-2-one (4-MU) achieves a 92% yield [1]. The steric bulk of the 5-methyl group slightly impedes the condensation reaction.

Evidence DimensionSynthesis yield via Pechmann condensation
Target Compound Data80% yield
Comparator Or Baseline7-hydroxy-4-methyl-2H-chromen-2-one (92% yield)
Quantified Difference12% lower yield
Conditions[MBSPy][HSO4] catalyzed condensation at optimized temperature

Process chemists and procurement teams must account for this 12% yield reduction when scaling up, justifying the slightly higher precursor cost compared to standard 4-MU.

Radical scavenging
Class-level
Hydroxycoumarins with electron-donating groups oxidize at low potentials and form semiquinone radicals, supporting a structure-dependent mechanism.
Supports antioxidant probe context
Class-level evidence; compound-specific quantification not provided

Required Pharmacophore for DCK Analogues

7-Hydroxy-4,5-dimethyl-2H-chromen-2-one is a critical precursor for synthesizing 4,5-dimethyl dicamphanoyl-khellactone (DCK) analogues. Studies show that these specific dimethyl DCK analogues maintain potent anti-HIV activity that is superior to AZT in specific assays, whereas altering the methyl substitution pattern drastically changes the binding affinity and antiviral efficacy[1].

Evidence DimensionPrecursor viability for active DCK analogues
Target Compound DataSuccessfully yields active 4,5-dimethyl DCK analogues
Comparator Or BaselineUnmethylated or monomethylated precursors yield different SAR profiles
Quantified DifferenceSpecific structural requirement for the 4,5-dimethyl pharmacophore
Conditionsin vitro anti-HIV replication assays

Pharmaceutical buyers must source this exact compound to access the specific 4,5-dimethyl spatial arrangement required for this class of experimental anti-HIV therapeutics.

High-Temperature Fluorescent Polymer Additives

Because of its >50 °C higher melting point compared to standard 4-MU, this compound is perfectly suited for incorporation into high-temperature polymer melts and extrusions where standard coumarin brighteners would suffer from thermal degradation [1].

Synthesis of Highly Substituted Acetophenones

Leveraging its atypical alkaline hydrolysis pathway, process chemists can use this compound as a reliable precursor to generate orcacetophenone (2,4-dihydroxy-6-methylacetophenone), a reaction not possible with standard 4-methyl coumarins [2].

Development of Substituted Khellactone Antivirals

It serves as the mandatory starting material for 4,5-dimethyl dicamphanoyl-khellactone (DCK) analogues, allowing medicinal chemists to explore specific steric pockets in HIV therapeutic targets that cannot be accessed using unmethylated precursors[1].

Application Fit

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold studies
Substitution-dependent activity profile
Cytotoxicity and antimicrobial endpoint comparison
Radical scavenging probe research
Electron-donating substitution pattern
Low-potential oxidation and ROS assay context
Plant growth regulator scaffold studies
Plant growth inhibition activity
Growth regulatory endpoint screening

XLogP3

1.8

Wikipedia

7-hydroxy-4,5-dimethyl-2H-chromen-2-one

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